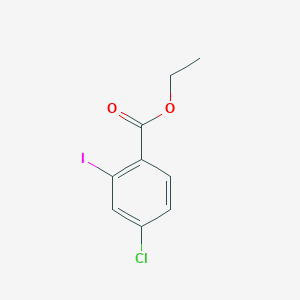

Ethyl 4-chloro-2-iodobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-chloro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVMURDBWDYSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Chloro 2 Iodobenzoate

Established Synthetic Routes

Established methods for synthesizing Ethyl 4-chloro-2-iodobenzoate typically rely on a multi-step sequence starting from commercially available precursors. The key challenges lie in achieving the desired 2,4-disubstitution pattern through controlled halogenation and subsequent esterification.

Precursor Selection and Preparation

The most logical and common precursor for the synthesis of this compound is 4-chloro-2-iodobenzoic acid . sigmaaldrich.comnih.gov This intermediate already contains the required halogen substitution pattern on the aromatic ring. It is a commercially available solid compound, which simplifies the initial stages of the synthesis. sigmaaldrich.comcalpaclab.com

Alternatively, the synthesis can commence from the more fundamental precursor, 4-chlorobenzoic acid . This approach requires the subsequent introduction of an iodine atom at the C-2 position, a step that demands high regiochemical control.

Regioselective Halogenation Strategies

Achieving the correct isomer, with iodine at the C-2 position and chlorine at the C-4 position, is the most critical aspect of the synthesis. The directing effects of the existing substituents on the aromatic ring govern the position of new functional groups. In 4-chlorobenzoic acid, the carboxylic acid group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director. This conflicting influence makes direct electrophilic iodination challenging, as it could lead to a mixture of products.

To overcome this, specific strategies are employed:

Directed Ortho-Metalation: A powerful strategy for achieving regioselectivity is the metalation of the C-H bond ortho to the carboxylic acid group. Treating 4-chlorobenzoic acid with a strong base, such as s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi) at low temperatures (around -78 °C), can lead to the formation of a dilithio species. researchgate.net This process selectively removes the proton at the C-2 position, adjacent to the carboxylate. The resulting organolithium intermediate can then be quenched with an iodine source (like I₂) to introduce the iodine atom precisely at the desired location, yielding 4-chloro-2-iodobenzoic acid. researchgate.net

Electrophilic Iodination with Specific Reagents: While direct iodination is complex, certain reagent systems can offer improved regioselectivity. Systems involving elemental iodine (I₂) with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), have been used for the iodination of chlorinated aromatic compounds. nih.govnih.gov The choice of solvent and the nature of the silver salt can influence the positional outcome of the iodination. nih.gov For activated aromatic rings, various other iodinating agents are used, including N-iodosuccinimide (NIS) or iodine monochloride (ICl), though their selectivity with a deactivated substrate like 4-chlorobenzoic acid would need careful optimization. nih.govsmolecule.com

Esterification Reactions for Benzoate (B1203000) Formation

Once the key intermediate, 4-chloro-2-iodobenzoic acid, is obtained, the final step is the formation of the ethyl ester. The most common and well-established method for this transformation is the Fischer-Speier esterification .

This reaction involves heating the carboxylic acid (4-chloro-2-iodobenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchtrend.net The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The final step is the deprotonation of the ester by a base (like water or another molecule of ethanol) to regenerate the acid catalyst and yield the final product, this compound. researchtrend.net

The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Multi-Step Synthesis Approaches

A complete and reliable synthesis of this compound is best represented as a sequential process starting from 4-chlorobenzoic acid. This approach ensures high purity and regiochemical integrity of the final product.

The table below outlines a typical multi-step synthetic route.

| Step | Starting Material | Transformation | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | Regioselective Iodination | 1. Strong base (e.g., s-BuLi/TMEDA) in THF at -78°C. 2. Iodine (I₂) | 4-Chloro-2-iodobenzoic acid | researchgate.net |

| 2 | 4-Chloro-2-iodobenzoic acid | Fischer Esterification | Ethanol (C₂H₅OH), catalytic H₂SO₄, reflux | This compound | researchtrend.net |

Advanced Synthetic Methodologies

Modern organic synthesis aims to develop more efficient, atom-economical, and environmentally benign reactions. univie.ac.at Research into advanced methodologies for preparing halobenzoates focuses on the use of catalysts to shorten synthetic routes and improve yields under milder conditions.

Catalytic Approaches in Halobenzoate Synthesis

Catalysis plays a crucial role in modern organic chemistry by enabling transformations that are otherwise difficult or inefficient. univie.ac.at

Palladium-Catalyzed Reactions: Transition metals, particularly palladium, are central to the synthesis and functionalization of haloarenes. While often used in cross-coupling reactions utilizing halobenzoates as substrates, catalytic principles are also being applied to their synthesis. nih.gov For instance, the development of palladium-catalyzed C-H activation/halogenation reactions represents a frontier in this field. Such a method could, in principle, allow for the direct and regioselective iodination of 4-chlorobenzoic acid or its ester, bypassing the need for stoichiometric organolithium reagents.

Organocatalysis: In recent years, organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. mpg.de For the esterification step, chiral Brønsted acids have been developed that can catalyze reactions with high efficiency and selectivity. mpg.de While Fischer esterification is robust, organocatalytic methods can offer milder reaction conditions and avoid the use of strong, corrosive mineral acids.

The development of new catalytic systems that can selectively functionalize specific C-H bonds on a complex molecule remains a significant goal in chemical synthesis and could provide more direct and sustainable routes to compounds like this compound in the future. univie.ac.atmpg.de

Optimization of Reaction Conditions and Yields

Achieving a high yield of a pure product is a primary goal of synthetic chemistry. This requires meticulous optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reagents. Research into the synthesis of related iodobenzoate compounds provides insight into the conditions that can be fine-tuned to maximize efficiency.

One highly relevant area of research is the palladium-catalyzed coupling reactions of substituted iodobenzoates. For instance, a study on the coupling of mthis compound with a thioglycoside demonstrated excellent results under optimized conditions. rsc.org The reaction employed a palladium acetate (B1210297) catalyst with a Xantphos ligand in dioxane at 100 °C, achieving a 92% yield of the desired product. rsc.org The use of a specific ligand like Xantphos is crucial as it stabilizes the metal center and facilitates the catalytic cycle.

Another synthetic strategy relevant to this class of compounds is the transformation of one halogen for another. A magnesium-promoted, nickel-catalyzed chlorination has been shown to effectively convert aryl iodides into aryl chlorides. rsc.org In the case of converting ethyl 4-iodobenzoate (B1621894) to ethyl 4-chlorobenzoate (B1228818), the reaction proceeded at room temperature using a nickel(II) chloride catalyst with zinc powder and magnesium chloride, affording the product in 78% yield. rsc.org This demonstrates a method for introducing the chloro- substituent under mild conditions.

The optimization process often involves systematically varying these conditions to find the ideal balance for reactivity and selectivity, as detailed in the following table for a representative palladium-catalyzed coupling reaction.

Table 2: Research Findings on Optimized Reaction Conditions for Substituted 2-Iodobenzoates

| Reaction Type | Substrate | Catalyst System | Reagents/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Thiol Arylation | Mthis compound | Pd(OAc)₂ (5 mol%), Xantphos (2.5 mol%) | NEt₃, Dioxane | 100 °C, 1 h | 92% | rsc.org |

| Nickel-Catalyzed Chlorination | Ethyl 4-iodobenzoate | NiCl₂ (10 mol%) | Zn, MgCl₂, DMA | Room Temp, 12 h | 78% | rsc.org |

These findings underscore the importance of catalyst selection and condition control. The high yields obtained in these examples are the result of targeted optimization, a critical step in developing efficient and robust synthetic methodologies for compounds like this compound. rsc.orgrsc.org

Chemical Reactivity and Transformational Chemistry of Ethyl 4 Chloro 2 Iodobenzoate

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of ethyl 4-chloro-2-iodobenzoate makes it an excellent substrate for selective transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, allowing for preferential reaction at the C2-position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound is a suitable substrate. fishersci.es This reaction typically involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, such as a boronic acid or its ester. fishersci.esdiva-portal.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org

Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the 2-position, leaving the C-Cl bond intact for subsequent transformations. This selectivity is crucial for the synthesis of complex, multi-substituted aromatic compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity. For instance, electron-donating ligands can enhance the reactivity of the palladium catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 4-chloro-2-phenylbenzoate | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Ethyl 4-chloro-2-(4-methoxyphenyl)benzoate | High |

Note: This table represents typical, hypothetical reaction conditions and yields based on established Suzuki-Miyaura coupling principles.

Stille Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Stille reaction is another effective palladium-catalyzed cross-coupling method for forming C-C bonds. wikipedia.org This reaction utilizes organostannanes (organotin compounds) as the coupling partners. wikipedia.orgorganic-chemistry.org The general mechanism also involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

This compound can selectively undergo Stille coupling at the C-I bond. rsc.org The choice of catalyst, ligands, and additives can influence the reaction's efficiency. harvard.edu While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Stille Coupling Reactions

| Coupling Partner | Catalyst System | Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Ethyl 4-chloro-2-phenylbenzoate | High |

| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | CuI | NMP | Ethyl 4-chloro-2-vinylbenzoate | Good |

Note: This table represents typical, hypothetical reaction conditions and yields based on established Stille coupling principles.

Heck Reactions and Other Cross-Coupling Pathways

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is another important transformation for this substrate. wikipedia.orgorganic-chemistry.org This reaction typically forms a new carbon-carbon bond at the vinylic position of the alkene. wikipedia.org As with other cross-coupling reactions, the C-I bond of this compound is more reactive, allowing for selective arylation of alkenes at the 2-position.

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and various carbonylative couplings, can also be employed. researchgate.net These reactions further expand the synthetic utility of this compound by enabling the introduction of a wide range of functional groups. For instance, a nickel-catalyzed cross-coupling with organomanganese reagents has been shown to be effective for similar substrates. uni-muenchen.de

Ligand Design and Catalyst Optimization for Cross-Coupling

The choice of ligand is critical for the success of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Ligands stabilize the metal center, influence its reactivity, and can control the selectivity of the reaction. For substrates like this compound, ligands that promote the selective oxidative addition at the C-I bond are desirable.

Bulky, electron-rich phosphine (B1218219) ligands, such as those based on a phospha-adamantane framework or biarylphosphine ligands like SPhos and XPhos, are often effective in promoting challenging cross-coupling reactions. organic-chemistry.orgnih.gov These ligands can enhance the catalytic activity of palladium, allowing reactions to proceed under milder conditions and with lower catalyst loadings. libretexts.orgorganic-chemistry.org Phosphine-free catalyst systems, utilizing N-heterocyclic carbenes (NHCs) or other nitrogen-based ligands, have also been developed to offer alternative reactivity and stability. organic-chemistry.orgscirp.org Catalyst optimization may also involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and additives. nih.govacs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org In this compound, the ester and chloro groups are electron-withdrawing, which can facilitate nucleophilic attack.

However, the reactivity of the halogens in SNAr reactions on this specific compound is generally low under standard conditions. The iodine atom, being less electronegative and a better leaving group, is more susceptible to substitution than the chlorine atom. Strong nucleophiles and harsh reaction conditions, or the use of a catalyst, are often required to promote SNAr reactions. For example, reactions with strong nucleophiles like alkoxides or amines might proceed at high temperatures. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eg The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. wikipedia.org

In this compound, all three substituents—the ethyl ester, the chloro group, and the iodo group—are deactivating and ortho-, para-directing (with the exception of the ester group which is a meta-director). wikipedia.orgorganicchemistrytutor.comlibretexts.org The halogens (chloro and iodo) are weakly deactivating but direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org The ester group is moderately deactivating and a meta-director. organicchemistrytutor.com

The combined directing effects of these groups make predicting the outcome of EAS reactions complex. The available positions for substitution are C3 and C5. The directing effects are as follows:

Iodo group (at C2): Directs ortho (C3) and para (C6, blocked).

Chloro group (at C4): Directs ortho (C3, C5) and para (C1, blocked).

Ester group (at C1): Directs meta (C3, C5).

Reductive Transformations of Halogen Groups

The presence of two different halogen substituents on the aromatic ring of this compound imparts a distinct reactivity profile, particularly in reductive transformations. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit different bond dissociation energies, making selective dehalogenation a feasible and important transformation. Generally, the C-I bond is weaker and more susceptible to reduction than the C-Cl bond.

Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and photochemically induced reactions. For instance, aryl halides can undergo catalyst-free photochemical dehalogenation in the presence of a base and a hydrogen donor like methanol (B129727). acs.org This process often proceeds via a radical chain reaction mechanism. acs.org

In the context of related halobenzoates, studies have shown that dehalogenation is often inducible and can be highly specific. For example, cell extracts of the anaerobe "Desulfomonile tiedjei" have demonstrated the ability to perform reductive dehalogenation on various halobenzoates, with a preference for deiodination over dechlorination. researchgate.net The activity is typically dependent on a reduced electron carrier. researchgate.net While not specific to this compound, these findings suggest that the iodine atom would be the primary site of reduction under similar conditions.

Organic photoredox catalysts have also been employed for the chemoselective dehalogenation of aryl halides. researchgate.net By tuning the reduction potential of the catalyst, it is possible to selectively activate one halogen over another. researchgate.net Given the lower reduction potential of aryl iodides compared to aryl chlorides, a precisely chosen catalyst could selectively cleave the C-I bond in this compound, leaving the C-Cl bond intact. This would yield ethyl 4-chlorobenzoate (B1228818) as the primary product.

Bacterial systems have also been shown to metabolize halobenzoates through reductive dehalogenation. For example, Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov This highlights the potential for regioselective dehalogenation in biological systems.

Table 1: Reductive Dehalogenation Research Findings

| Reaction Type | Reagents/Conditions | Primary Product | Research Finding |

| Photochemical Dehalogenation | UVA irradiation, base, methanol | Dehalogenated arene | A catalyst-free method proceeding via a radical chain mechanism. acs.org |

| Anaerobic Biodehalogenation | "Desulfomonile tiedjei" cell extracts, reduced methyl viologen | Dehalogenated benzoate | Activity is inducible and membrane-associated, showing preference for C-I bond cleavage over C-Cl. researchgate.net |

| Photoredox Catalysis | Organic photoredox catalyst, light | Selectively dehalogenated arene | Catalyst design allows for chemoselective activation of C-X bonds based on their reduction potentials. researchgate.net |

| Aerobic Biodehalogenation | Alcaligenes denitrificans NTB-1 | 4-chlorobenzoate | Demonstrates inducible, reductive dechlorination of a di-substituted benzoate. nih.gov |

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are fundamental in modifying the carboxyl functional group to produce other valuable derivatives.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is a common and typically irreversible process. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl group, expelling the ethoxide (⁻OCH₂CH₃) as the leaving group. The liberated ethoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org For a closely related compound, ethyl 5-chloro-2-iodobenzoate, alkaline hydrolysis using sodium hydroxide in ethanol (B145695) at 70–80°C for 2–4 hours effectively produces the corresponding 5-chloro-2-iodobenzoic acid. A similar outcome is expected for this compound, which would yield 4-chloro-2-iodobenzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, ethanol is eliminated as the leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, Le Châtelier's principle is often applied, for instance, by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture. libretexts.org Earth-abundant metal catalysts can also facilitate the transesterification of aryl esters with phenols. rsc.org For this compound, reacting it with a different alcohol (e.g., methanol or isopropanol) in the presence of a suitable catalyst would result in the formation of mthis compound or isopropyl 4-chloro-2-iodobenzoate, respectively.

Table 2: Hydrolysis and Transesterification Reaction Details

| Reaction | Catalyst | Key Steps | Product from this compound |

| Base-Promoted Hydrolysis | NaOH, KOH | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of ethoxide4. Deprotonation of carboxylic acid libretexts.org | 4-chloro-2-iodobenzoic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of ethanol libretexts.org | 4-chloro-2-iodobenzoic acid |

| Transesterification | Acid or Base | 1. Catalyst activation of ester or alcohol2. Nucleophilic attack by new alcohol3. Formation of tetrahedral intermediate4. Elimination of original alcohol (ethanol) | New alkyl/aryl 4-chloro-2-iodobenzoate |

Application of Ethyl 4 Chloro 2 Iodobenzoate in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, ethyl 4-chloro-2-iodobenzoate is utilized as a starting material for the creation of compounds with potential therapeutic applications. Its ability to participate in various chemical reactions facilitates the synthesis of novel molecular scaffolds for drug discovery.

Kinase inhibitors are a significant class of therapeutic agents, and the development of novel scaffolds is a key area of research. While direct examples of this compound in the synthesis of kinase inhibitors are not extensively detailed in the provided search results, the synthesis of related dibenzodiazepinones, which are known Chk1 kinase inhibitors, has been achieved using substituted ethyl 2-halobenzoates. rhhz.net This suggests the potential of this compound to serve as a precursor for similar heterocyclic systems with kinase inhibitory activity. The general importance of substituted heterocyclic compounds in inhibiting kinases like PASK and CK2 further underscores the relevance of this application. google.comnih.gov

This compound is a valuable precursor for a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The presence of both iodo and chloro groups allows for selective functionalization. For instance, the iodine atom can be selectively targeted in cross-coupling reactions, leaving the chlorine atom available for subsequent transformations. This stepwise approach is crucial for building complex heterocyclic frameworks. The synthesis of dibenzodiazepinones from ethyl 2-halobenzoates and o-phenylenediamine (B120857) through a copper-catalyzed cross-coupling and subsequent intramolecular N-acylation is a prime example of constructing biologically relevant heterocyclic systems. rhhz.net The versatility of such halogenated benzoates in synthesizing a range of heterocyclic compounds is a common theme in medicinal chemistry. nih.gov

| Starting Material Type | Reaction Type | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Substituted Ethyl 2-halobenzoates | Copper-catalyzed cross-coupling with o-phenylenediamine | Dibenzodiazepinones | Kinase inhibitors rhhz.net |

| Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | Reaction with 4-(pyridin-2-yl)-1H-pyrazol-5-amine | Substituted pyrazolopyrimidines | PASK inhibitors google.com |

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening for new lead compounds. This compound, with its multiple points of modification, is an ideal scaffold for generating such libraries. The differential reactivity of the C-I and C-Cl bonds allows for a combinatorial approach to synthesis. For example, the iodine can be functionalized via a Suzuki or Sonogashira coupling, followed by modification of the ester or substitution of the chlorine atom. This strategy can rapidly generate a large number of structurally diverse molecules from a single, readily available starting material.

Building Block for Agrochemicals Research

In agrochemical research, the development of novel herbicides, pesticides, and fungicides is crucial for crop protection. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these agrochemicals. lookchem.com While specific examples detailing the use of this compound in agrochemical synthesis are not prevalent in the search results, the structural motifs present in this compound are relevant to the field. For instance, related compounds like methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate are noted for their potential use in developing agrochemicals due to possible antimicrobial properties. smolecule.com The ability to introduce various functional groups onto the aromatic ring of this compound makes it a plausible building block for new active ingredients in agrochemical formulations.

Intermediate in Materials Science Applications (e.g., polymers, organic electronics precursors)

The application of this compound extends to materials science, where it can serve as a monomer or precursor for specialized polymers and materials for organic electronics. bldpharm.com The presence of reactive halogen atoms allows for its incorporation into polymer chains through cross-coupling polymerization reactions. This can lead to materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics. While direct polymerization of this compound is not explicitly described, related iodobenzoate derivatives are used in the synthesis of conjugated polymers, highlighting the potential of this class of compounds in materials science.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Key Transformations

While specific, in-depth mechanistic studies exclusively focused on ethyl 4-chloro-2-iodobenzoate are not extensively documented in publicly available literature, its structure allows for informed predictions based on well-established reaction mechanisms for related halobenzoates. The most significant transformations involving this compound are transition-metal-catalyzed cross-coupling reactions. A patent has indicated the use of this compound in such reactions, which are fundamental to carbon-carbon and carbon-heteroatom bond formation. googleapis.com

These reactions, typically catalyzed by palladium or copper complexes, are believed to proceed through a series of well-defined elementary steps. For a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, the mechanism is generally understood to involve the following key stages:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent transition metal center (e.g., Pd(0)). The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, ensuring that oxidative addition occurs selectively at the 2-position of the benzoate (B1203000) ring. This step forms a Pd(II) intermediate.

Transmetalation (for coupling with organometallic reagents) or Migratory Insertion (for Heck-type reactions): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center in a step known as transmetalation. In a Heck reaction, an alkene would coordinate to the palladium and then undergo migratory insertion.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Mechanistic investigations into the copper-catalyzed cross-coupling of various iodobenzoates have also been performed. These studies help to differentiate between potential pathways, for instance, by adding radical inhibitors to test for the involvement of single electron transfer (SET) steps.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For this compound, these methods can predict reactivity, elucidate reaction pathways, and interpret experimental observations.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. While specific DFT studies on this compound are scarce, research on analogous compounds like methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate (B1621894) provides a clear framework for how such an analysis would be conducted.

A DFT study on this compound would typically calculate various electronic properties to predict its reactivity. Key parameters include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is often centered on the C-I bond, indicating that this is the most likely site for nucleophilic attack or oxidative addition.

Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of electron density across the molecule. The carbon atom bonded to the iodine would be expected to have a significant partial positive charge, making it electrophilic.

Bond Dissociation Energies: DFT can be used to calculate the energy required to break specific bonds. These calculations would confirm that the C-I bond is substantially weaker than the C-Cl bond, rationalizing the selectivity observed in cross-coupling reactions.

A hypothetical DFT analysis would provide quantitative support for the electronic effects of the chloro and ester substituents on the reactivity of the C-I bond.

Table 1: Calculated Properties of this compound (Note: This table is based on publicly available computed data and serves as an example of typical computational outputs. It is not derived from a specific research study.)

| Property | Value | Source |

| Molecular Formula | C₉H₈ClIO₂ | PubChem |

| Molecular Weight | 310.51 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including conformational changes and reaction trajectories. For a reaction involving this compound, reactive MD simulations could model the entire process of a catalytic cycle.

Such simulations can be particularly useful for:

Visualizing Reaction Intermediates: MD can track the positions of all atoms over time, providing a visual representation of transient species like the Pd(II) intermediate.

Mapping Potential Energy Surfaces: By simulating the reaction at different points, a potential energy surface can be constructed, identifying transition states and calculating activation barriers. This helps to understand the kinetics and thermodynamics of the reaction.

Investigating Solvent Effects: MD simulations can explicitly include solvent molecules, offering insights into how the solvent influences the reaction mechanism and rate.

While no specific MD simulation studies for this compound are currently published, the methodology has been successfully applied to track reaction pathways in other complex organic systems.

Kinetic Studies of Relevant Chemical Processes

Kinetic studies measure the rates of chemical reactions, providing quantitative data that is essential for understanding reaction mechanisms. Research into the kinetics of reactions involving haloaromatic compounds offers a basis for understanding the processes relevant to this compound.

One relevant study investigated the cleavage reactions of various haloaromatic radical anions. While this compound was not included, the study did report kinetic data for the closely related compounds ethyl 4-chlorobenzoate (B1228818) and ethyl 4-iodobenzoate. These experiments typically involve generating a radical anion of a mediator molecule, which then transfers an electron to the haloaromatic substrate, leading to the cleavage of the carbon-halogen bond. The rate of this cleavage can be measured using electrochemical or spectroscopic techniques.

The data from such a study would allow for a comparison of the relative reactivities of the C-Cl and C-I bonds under specific conditions. It would be expected that the rate constant for the cleavage of the C-I bond in a hypothetical ethyl 2-iodobenzoate radical anion would be significantly faster than that for the C-Cl bond in an ethyl 4-chlorobenzoate radical anion, which is consistent with the relative bond strengths.

Analytical Methodologies for Research on Ethyl 4 Chloro 2 Iodobenzoate and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating Ethyl 4-chloro-2-iodobenzoate from starting materials, byproducts, and other impurities, as well as for quantifying its purity. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and to quantify the presence of volatile organic impurities.

In a typical GC analysis, the sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). For halogenated aromatic esters, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is often employed.

The operating conditions are optimized to achieve good resolution between the target compound and any potential impurities. A programmed temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components in a reasonable time. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification, GC is often coupled with a mass spectrometer (GC-MS).

Table 1: Illustrative Gas Chromatography (GC) Conditions for Halogenated Benzoate (B1203000) Esters

| Parameter | Condition |

|---|---|

| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split/Splitless (e.g., Split ratio 50:1) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The analysis of benzoate derivatives is often performed using a C18 column with a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. A diode-array detector (DAD) or a UV-Vis detector is typically used, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm). This method allows for the quantification of the main component and the detection of impurities, which can be identified by their retention times and UV spectra.

Table 2: Typical Reversed-Phase HPLC (RP-HPLC) Parameters for Benzoate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Zorbax SB-Aq), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization Techniques for Structural Elucidation

Once a compound has been purified, spectroscopic techniques are employed to confirm its molecular structure. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The iodine atom at position 2 and the chlorine atom at position 4 will influence the chemical shifts of the remaining three aromatic protons at positions 3, 5, and 6.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A distinct signal is expected for each unique carbon atom. For this compound, this would include signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents (iodo, chloro, and ester groups), providing key information about the substitution pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|

| ¹H (Aromatic) | ~7.5 - 8.2 | Multiplets (3H) |

| ¹H (-OCH₂CH₃) | ~4.4 | Quartet (2H) |

| ¹H (-OCH₂CH₃) | ~1.4 | Triplet (3H) |

| ¹³C (C=O) | ~165 | Ester carbonyl |

| ¹³C (Aromatic) | ~95 (C-I), ~130-140 (C-Cl, C-ester, C-H) | 6 distinct signals |

| ¹³C (-OCH₂) | ~62 | Ethyl methylene |

| ¹³C (-CH₃) | ~14 | Ethyl methyl |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. When coupled with GC (GC-MS), it is a powerful tool for both separation and identification.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the M⁺ peak would also be observed.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoate esters include the loss of the ethoxy radical (•OCH₂CH₃) to form the benzoyl cation, and the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement. Key fragments for this compound would include the molecular ion, fragments from the loss of the ethyl and ethoxy groups, and the characteristic halogenated benzoyl cation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 310/312 | [M]⁺ (Molecular ion) |

| 281/283 | [M - C₂H₅]⁺ |

| 265/267 | [M - OC₂H₅]⁺ |

| 139/141 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation, if iodine is lost) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1720-1740 cm⁻¹. Other key bands include the C-O stretching vibrations of the ester group (typically two bands), C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers (typically below 850 cm⁻¹). The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide similar information about molecular vibrations. For substituted benzenes, the ring breathing mode is often a strong and characteristic band in the Raman spectrum. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations.

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=O Stretch (Ester) | 1740 - 1720 | IR (Strong), Raman (Weak) |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch (Ester) | 1300 - 1100 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 900 - 700 | IR (Strong) |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-I Stretch | ~500 | IR, Raman |

Lack of Publicly Available Crystallographic Data for this compound Derivatives

A thorough investigation into publicly accessible scientific literature and crystallographic databases has revealed no specific X-ray crystallography studies for this compound or its direct derivatives. Consequently, detailed research findings and a corresponding data table on their solid-state structures, as requested for the section on "X-ray Crystallography for Solid-State Structure Determination of Derivatives," cannot be provided at this time.

Despite extensive searches of chemical and crystallographic repositories, no published crystal structures for compounds that are direct derivatives of this compound were identified. While crystallographic data exists for other halogenated benzoic acid esters, these compounds are not derivatives of the specified molecule and therefore fall outside the strict scope of this article.

The absence of this specific data in the public domain prevents a detailed discussion and the creation of a data table for the solid-state structures of this compound derivatives.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Functionalization

The distinct reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds in Ethyl 4-chloro-2-iodobenzoate presents a prime opportunity for selective functionalization through advanced catalytic systems. The C-I bond is significantly more reactive towards oxidative addition in typical cross-coupling reactions, enabling a hierarchical approach to molecular construction.

Future research is intensely focused on developing catalysts that can either enhance this inherent selectivity or invert it. The development of novel ligand-metal complexes is central to this effort. For instance, sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on palladium or nickel catalysts can be designed to modulate the electronic and steric environment of the metal center, allowing for precise control over which C-X bond is activated.

Furthermore, the exploration of dual-catalyst systems, where two distinct catalysts operate orthogonally in a single pot, could unlock unprecedented synthetic pathways. One catalyst might selectively engage the C-I bond, while a second, activated by a different trigger (e.g., light, temperature, or an additive), could functionalize the C-Cl bond. Research into earth-abundant metal catalysts, such as copper, iron, and cobalt, is also a key direction, aiming to replace precious metals like palladium and rhodium for more sustainable and cost-effective transformations.

| Catalytic System | Target Bond | Potential Reaction | Key Research Direction |

|---|---|---|---|

| Palladium/Buchwald-Hartwig Ligands | C-I (preferential) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination | Achieving high selectivity at lower temperatures. |

| Nickel/N-Heterocyclic Carbene (NHC) | C-Cl | Kumada, Negishi Coupling | Overcoming the inertness of the C-Cl bond without affecting the C-I bond. |

| Copper/Phenanthroline Ligands | C-I | Ullmann Condensation | Developing milder reaction conditions and expanding substrate scope. |

| Dual Photoredox/Metal Catalysis | C-I or C-Cl | Radical-mediated couplings | Selective bond activation through controlled energy transfer. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. The unique functionalities of this compound make it an intriguing candidate for the development of novel bio-orthogonal probes and labeling agents.

The highly reactive C-I bond is particularly suited for this purpose. It can participate in a variety of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under conditions that are potentially biocompatible. A research frontier is the development of water-soluble catalysts that can efficiently mediate these reactions in cellular environments. By attaching a biomolecule of interest to an alkyne, and incorporating the this compound moiety into another biological target, a covalent linkage can be formed in situ.

Another avenue of exploration is the use of the aryl iodide in strain-promoted azide-alkyne cycloaddition (SPAAC) precursors or in tetrazine ligations, which are among the fastest and most widely used bio-orthogonal reactions. The chloro and ester groups can serve to modulate the molecule's solubility and electronic properties or act as attachment points for fluorophores or affinity tags. The challenge lies in designing derivatives that retain their specific reactivity while being stable and non-toxic in complex biological media.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and reaction control. The integration of this compound into multi-step flow chemistry systems is a promising direction for the automated and on-demand synthesis of complex molecules.

The defined reactivity hierarchy of the C-I and C-Cl bonds is particularly advantageous in a flow setup. A solution of the starting material can be passed sequentially through different reactor coils or packed-bed catalyst cartridges, each designed to trigger a specific reaction at a specific site. For example, the first reactor could contain a supported palladium catalyst to mediate a Suzuki coupling at the C-I position. The output stream could then be mixed with a new set of reagents and passed into a second reactor at a higher temperature to facilitate a nucleophilic aromatic substitution (SNAr) at the C-Cl position.

Flow chemistry also enables the use of highly reactive intermediates, such as organolithium or Grignard reagents, which are often difficult and hazardous to handle in large-scale batch reactors. A flow system could perform a low-temperature halogen-lithium exchange at the iodine position, and the resulting reactive species could be immediately quenched with an electrophile in the next segment of the reactor, all within seconds. This approach minimizes decomposition and side reactions, leading to higher yields and purities.

| Step | Reactor Module | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Packed-Bed Pd Catalyst Cartridge | Heck Reaction | 80°C, 2 min residence time | Selective functionalization at the C-I position. |

| 2 | Heated Microreactor Coil | SNAr Reaction | 150°C, 5 min residence time | Substitution of the chloro group. |

| 3 | Liquid-Liquid Extraction Unit | In-line Purification | Aqueous/Organic biphasic flow | Removal of inorganic byproducts. |

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic strategies. this compound can be both a target for and a tool in the advancement of green chemistry.

In its own synthesis, future research will focus on minimizing the use of hazardous reagents and solvents. This includes exploring enzymatic halogenation or diazotization-iodination reactions in aqueous media, moving away from traditional methods that often rely on harsh conditions and produce significant waste.

When used as a building block, the focus is on maximizing atom economy and process mass intensity (PMI). Catalytic methods are inherently greener than stoichiometric reactions. Developing recyclable heterogeneous catalysts for the functionalization of this compound is a key goal. Furthermore, designing one-pot, multi-component reactions where several bonds are formed in a single operation can significantly reduce the number of steps, solvent usage, and purification procedures, thereby aligning with green chemistry principles. The use of safer, bio-based solvents and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) are also active areas of investigation.

Unexplored Reactivity Pathways and Applications

Beyond established cross-coupling and substitution reactions, the unique arrangement of substituents in this compound opens the door to unexplored reactivity. The steric hindrance and electronic influence of the ortho-iodo group could be exploited to direct reactions in novel ways.

One area of potential is the activation of the C-H bond positioned between the chloro and ester groups. The development of catalysts capable of site-selective C-H functionalization at this position would provide a powerful tool for creating highly substituted aromatic rings. Another possibility involves harnessing the ester group as an ortho-directing group in lithiation reactions, potentially allowing for functionalization at the C3 position, a site not readily accessible through other means.

Furthermore, the compound could serve as a precursor for generating benzyne (B1209423) intermediates through controlled elimination, leading to cycloaddition reactions for the synthesis of complex polycyclic systems. The differential reactivity of the halogens could allow for the regioselective formation of benzynes. These advanced strategies, while challenging, represent the cutting edge of synthetic organic chemistry and could lead to the discovery of new molecular entities with valuable applications in materials science and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。